4-Sec-butylpyridine
Overview
Description
4-Sec-butylpyridine is an organic compound with the molecular formula C₉H₁₃N It is a derivative of pyridine, where the pyridine ring is substituted with a sec-butyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and sec-butyl halide (e.g., sec-butyl bromide or sec-butyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion. This anion then attacks the sec-butyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Sec-butylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Sec-butylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Sec-butylpyridine depends on its specific application
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Coordination with Metals: As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical properties.
Chemical Reactivity: The presence of the sec-butyl group and the pyridine ring allows for diverse chemical reactivity, enabling its use in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: Similar to 4-Sec-butylpyridine but with a tert-butyl group instead of a sec-butyl group.
4-Isobutylpyridine: Contains an isobutyl group at the fourth position of the pyridine ring.
4-n-Butylpyridine: Features a normal butyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other butyl-substituted pyridines. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-butan-2-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLMFWWXQNLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031101 | |
Record name | 4-Sec-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27876-19-3 | |
Record name | 4-Sec-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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